Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate
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Overview
Description
Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate is a compound that features a unique structure combining an azetidine ring with a benzoate ester. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine derivatives, including Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate, often involves [2+2] cycloaddition reactions. One common method involves the reaction of ethyl 2,3-butadienoate with cyclic ketimines in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane . This reaction typically yields azetidine derivatives in good yields.
Industrial Production Methods
Industrial production methods for azetidine derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule due to the unique properties of the azetidine ring.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate involves the reactivity of the azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the azetidine ring .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with significant biological activity.
Azetidine-3-carboxylic acid: Known for its use in peptide synthesis.
Azetidine-1-carboxylic acid: Utilized in the synthesis of pharmaceuticals
Properties
IUPAC Name |
methyl 2-(azetidine-1-carbothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-11(15)9-5-2-3-6-10(9)13-12(17)14-7-4-8-14/h2-3,5-6H,4,7-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJOJRVSOGYMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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